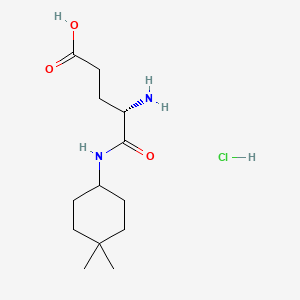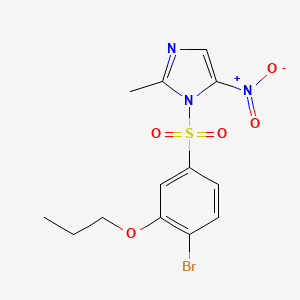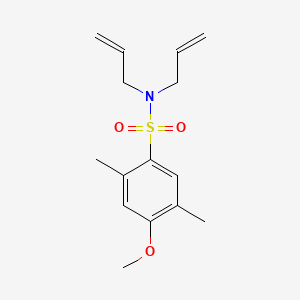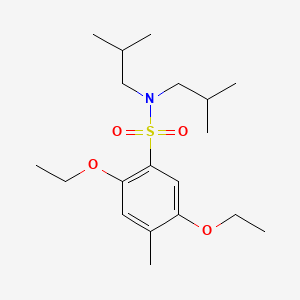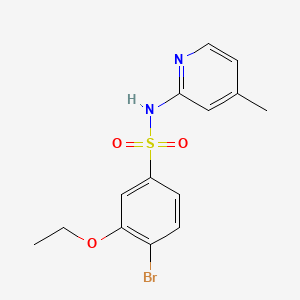
4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections.
Mécanisme D'action
The mechanism of action of 4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes involved in the progression of various diseases. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce the growth of cancer cells, inhibit the activity of bacterial enzymes, and reduce inflammation in animal models. However, further studies are needed to fully understand the effects of this compound on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its unique chemical structure and mechanism of action make it a promising target for drug development. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the research on 4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, bacterial infections, and inflammatory diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on the human body. Additionally, further studies are needed to evaluate its toxicity and side effects in preclinical and clinical trials. Finally, research is needed to develop new synthetic methods for the production of this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves the reaction of 4-bromo-3-nitrobenzoic acid with ethyl alcohol and sodium hydroxide to produce 4-bromo-3-ethoxybenzoic acid. This acid is then reacted with 4-methylpyridine-2-amine and sulfur trioxide to produce 4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. The final product is obtained by reducing the nitro group to an amino group using hydrogen gas and palladium catalyst.
Applications De Recherche Scientifique
4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has shown promising results in scientific research as a potential drug candidate for the treatment of various diseases. This compound has been studied for its activity against cancer cells, bacterial infections, and inflammatory diseases. It has also been investigated for its potential as an inhibitor of enzyme targets involved in various diseases.
Propriétés
IUPAC Name |
4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-3-20-13-9-11(4-5-12(13)15)21(18,19)17-14-8-10(2)6-7-16-14/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKUBIZUDJXRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=CC(=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
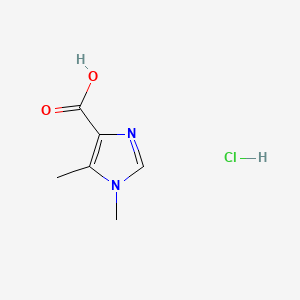
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)
